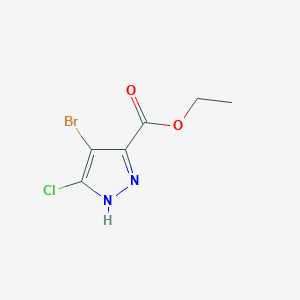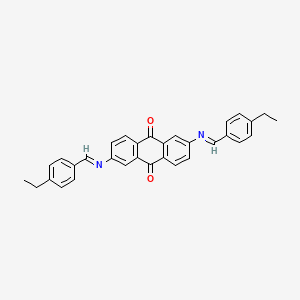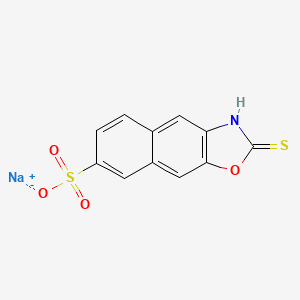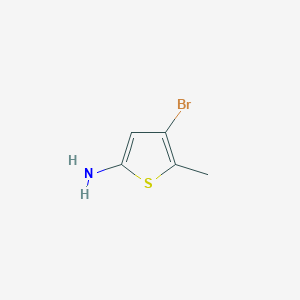![molecular formula C9H9N3O B13131364 1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone](/img/structure/B13131364.png)
1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone is a chemical compound that incorporates a relatively rare 2-methyl-2H-1,2,3-triazole heterocyclic motif. This motif has potential as a kinase inhibitor, making it relevant in drug discovery and development. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer .
Méthodes De Préparation
Synthetic Routes:: The synthesis of 1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone involves the introduction of the 2-methyl-2H-1,2,3-triazole moiety. One straightforward method is the reaction of an appropriate aldehyde or ketone with 2-methyl-2H-1,2,3-triazole under suitable conditions. The reaction can be catalyzed by Lewis acids or bases, leading to the formation of the desired compound.
Industrial Production:: While industrial-scale production methods for this specific compound are not widely reported, laboratory-scale synthesis provides a starting point for further optimization and scale-up.
Analyse Des Réactions Chimiques
1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone can undergo various chemical reactions:
Oxidation: It may be oxidized to form corresponding ketones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can yield the alcohol.
Applications De Recherche Scientifique
1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone finds applications in various scientific fields:
Medicinal Chemistry: Its kinase inhibitory potential makes it relevant for drug development.
Chemical Biology: Researchers study its interactions with kinases and other biomolecules.
Materials Science: The compound may serve as a building block for functional materials.
Mécanisme D'action
The exact mechanism by which 1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone exerts its effects remains an active area of research. It likely involves interactions with kinase active sites, affecting downstream signaling pathways.
Comparaison Avec Des Composés Similaires
While 1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone is relatively unique due to its 2-methyl-2H-1,2,3-triazole motif, similar compounds include:
- 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid .
- (1H-Benzo[d][1,2,3]triazol-1-yl)methanol .
- 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methyl-6-nitrophenol .
Remember, further research and characterization are essential to fully understand the compound’s properties and applications
Propriétés
Formule moléculaire |
C9H9N3O |
|---|---|
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
1-(2-methylbenzotriazol-5-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c1-6(13)7-3-4-8-9(5-7)11-12(2)10-8/h3-5H,1-2H3 |
Clé InChI |
IADSYEPTEGXZML-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=NN(N=C2C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate](/img/structure/B13131310.png)








![2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)-](/img/structure/B13131379.png)
